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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

Technical Support Center: FMF-04-159-2
Topic: Solubility, Formulation, and Experimental
Optimization
Classification: Covalent CDK14/CDK16 Inhibitor (TAIRE Family) Support Level: Senior

Application Scientist

Compound Identity & Physicochemical Profile
Before initiating experiments, it is critical to understand that FMF-04-159-2 is a covalent

inhibitor targeting the TAIRE family kinases (specifically CDK14 and CDK16). Unlike reversible

ATP-competitive inhibitors, this compound relies on electrophilic attack of a specific cysteine

residue. This mechanism dictates strict solubility and buffer requirements.
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Parameter Technical Specification

Molecular Weight 683.01 g/mol

Target CDK14 / CDK16 (Covalent)

Primary Solvent DMSO (Dimethyl Sulfoxide)

Max Solubility (DMSO) ~100 mM (68 mg/mL)

Max Solubility (Ethanol) ~20 mM (13 mg/mL)

Aqueous Solubility Negligible (Requires formulation)

Reversible Control FMF-04-159-R (Use for validation)

Stock Solution Preparation (The Foundation)
Issue: Users often report degradation or precipitation after freeze-thaw cycles. Causality:

DMSO is hygroscopic. Absorbed water reduces the solubility of hydrophobic compounds like

FMF-04-159-2, causing "invisible" micro-precipitation that alters effective concentration.

Standard Operating Procedure (SOP):
Vial Centrifugation: Spin down the product vial (10,000 x g, 1 min) before opening to ensure

the powder is at the bottom.

Solvent Choice: Use anhydrous DMSO (99.9%). Avoid "old" DMSO bottles that have been

opened frequently.

Dissolution:

Add DMSO to achieve a 10 mM stock concentration.

Vortex vigorously for 30 seconds.

Critical Step: If the solution is not perfectly clear, sonicate in a water bath at 35°C for 5

minutes.

Aliquot & Storage:
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Do not store the bulk stock at 4°C.

Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

In Vitro (Cellular) Formulation
Issue: "Crashing out" (precipitation) when adding the drug directly to cell culture media.

Solution: Use an Intermediate Dilution Step to prevent "Solvent Shock."

The "Solvent Shock" Prevention Workflow
Directly piping 100% DMSO stock into aqueous media creates a local zone of high water

content/low solvent, causing immediate precipitation.

10 mM Stock
(100% DMSO)

100x Intermediate
(Media + 10% DMSO)

 1:10 Dilution
(Slow addition)

1x Final Assay
(Cell Media)

 DIRECT ADDITION

 1:100 Dilution
(Vortex immediately)

RISK:
Precipitation

Click to download full resolution via product page

Figure 1: Step-wise dilution strategy. Direct addition (red dashed line) risks precipitation. The

intermediate step (yellow) stabilizes the hydrophobic core before final dilution.

Protocol:

Prepare Intermediate: Dilute 10 mM stock 1:10 into culture media (or PBS) containing 10%

DMSO. This yields a 1 mM solution.

Final Dosing: Dilute the 1 mM intermediate 1:1000 into the final well to achieve 1 µM (0.1%

DMSO final).

Mixing: Mix by pipetting up and down; do not rely on diffusion.

In Vivo Formulation (Animal Studies)
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Issue: FMF-04-159-2 is highly hydrophobic and will clog needles or cause embolisms if injected

in pure PBS. Validated Vehicle: Based on Gray Lab and standard kinase inhibitor protocols.

Recommended Vehicle Formulation
Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]

Component Order of Addition Function

1. DMSO First
Solubilizes the drug

completely.

2. PEG300 Second Acts as a co-solvent/stabilizer.

3. Tween-80 Third
Surfactant to prevent

aggregation.

4. Saline (0.9%) Last Adjusts tonicity for injection.

Preparation Steps:

Dissolve FMF-04-159-2 in 100% DMSO first. Ensure clarity.

Add PEG300 and vortex. The solution will warm slightly (exothermic).

Add Tween-80.[1] The solution becomes viscous; vortex thoroughly.

Add Saline dropwise while vortexing.

Troubleshooting: If the solution turns milky, sonicate at 40°C. If it remains milky, the

concentration is too high (Target: ≤ 2 mg/mL).

Critical Experimental Factors: The Covalent
Mechanism
Issue: Inconsistent IC50 values or lack of potency in biochemical assays. Expert Insight: FMF-
04-159-2 is an electrophile. It reacts with nucleophiles.[2] Common reducing agents in kinase

buffers (DTT, β-Mercaptoethanol) act as "decoy" nucleophiles, neutralizing the drug before it

binds the kinase.
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Covalent Binding Validation Workflow

Experimental Setup

Check Buffer Composition

Contains DTT/BME?

ACTION: Remove Reducing Agent
(or reduce to <1mM)

Yes (High Risk)

Incubate Drug + Kinase
(1-4 Hours)

No

Washout Step
(Remove free drug)

Validate Covalency

Measure Activity
(Kinase Glo / Western)

Click to download full resolution via product page

Figure 2: Covalent Inhibitor Assay Logic. The presence of strong reducing agents (DTT)

creates false negatives by scavenging the inhibitor.

Key Protocol Adjustment:
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Biochemical Assays: Remove DTT from the pre-incubation buffer. Only add DTT after the

drug-kinase binding step if required for the substrate reaction.

Washout Assay: To prove the covalent mechanism, treat cells for 4-6 hours, wash 3x with

PBS, and incubate in drug-free media for 24 hours. FMF-04-159-2 effects should persist,

whereas the reversible control (FMF-04-159-R) effects will diminish.

Troubleshooting FAQ
Q1: My solution turned cloudy when I added the saline in the animal formulation. Can I still

inject it? A:No. Cloudiness indicates precipitation. Injecting this can cause thrombosis or

inconsistent dosing.

Fix: Sonicate at 40°C for 10 minutes. If it does not clear, you must lower the drug

concentration or increase the PEG300 ratio (e.g., to 50%).

Q2: I see crystals in my 10 mM DMSO stock after thawing. A: This is common if the DMSO

absorbed moisture.

Fix: Warm the vial to 37°C and vortex. If crystals persist, spin down and transfer the

supernatant to a fresh vial, but assume the concentration is now lower than 10 mM. Verify

concentration via UV-Vis if possible.

Q3: How do I verify target engagement in cells? A: Use a Competition Pull-Down Assay.

Treat cells with FMF-04-159-2.[3][4][5]

Lyse cells.[6]

Incubate lysate with a biotinylated non-selective probe (e.g., Biotin-JNK-IN-7 or similar ATP-

site probe).

If FMF-04-159-2 has covalently bound CDK14, the biotin probe cannot bind.

Western blot for CDK14; disappearance of the band in the streptavidin pull-down indicates

successful target engagement.
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Q4: Can I use this compound to target EGFR T790M? A: While FMF-04-159-2 shares structural

similarities (pyrimidine scaffold) with covalent EGFR inhibitors, it is optimized for CDK14/16.

For EGFR T790M/C797S, use WZ4002 or EAI045. Using FMF-04-159-2 for EGFR will likely

result in poor potency and high off-target toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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